molecular formula C43H54N6O9S B8106385 TAMRA-PEG3-biotin

TAMRA-PEG3-biotin

Cat. No.: B8106385
M. Wt: 831.0 g/mol
InChI Key: BWYKRFATNNMLLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TAMRA-PEG3-biotin is a compound that combines three distinct chemical entities: tetramethylrhodamine (TAMRA), polyethylene glycol (PEG), and biotin. TAMRA is a fluorescent dye known for its bright red fluorescence, PEG is a hydrophilic polymer that enhances solubility, and biotin is a vitamin that binds strongly to avidin and streptavidin proteins. This compound is widely used in biochemical research for labeling, detection, and purification purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAMRA-PEG3-biotin typically involves the conjugation of TAMRA, PEG, and biotin through a series of chemical reactions. The process begins with the activation of biotin, followed by the attachment of PEG and finally the conjugation of TAMRA. The reactions are usually carried out under mild conditions to preserve the integrity of the functional groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-purity reagents to ensure consistency and quality. The final product is purified using chromatographic techniques and characterized by spectroscopic methods to confirm its structure and purity .

Chemical Reactions Analysis

Types of Reactions

TAMRA-PEG3-biotin undergoes various chemical reactions, including:

    Click Chemistry: The azide group in this compound reacts with alkynes in the presence of a copper catalyst to form stable triazole linkages.

    Bioconjugation: The biotin moiety binds strongly to avidin or streptavidin, enabling the conjugation of this compound to proteins and other biomolecules.

Common Reagents and Conditions

    Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.

    Avidin/Streptavidin: Proteins that bind strongly to biotin, used in bioconjugation reactions.

Major Products Formed

The major products formed from these reactions are bioconjugates, where this compound is attached to proteins, peptides, or other biomolecules. These bioconjugates are used in various applications, including fluorescence imaging and protein purification .

Scientific Research Applications

TAMRA-PEG3-biotin has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various chemical assays and reactions.

    Biology: Employed in the labeling and detection of biomolecules, such as proteins and nucleic acids.

    Medicine: Utilized in diagnostic assays and imaging techniques to detect and visualize biological targets.

    Industry: Applied in the purification of proteins and other biomolecules through affinity chromatography.

Mechanism of Action

The mechanism of action of TAMRA-PEG3-biotin involves its ability to bind to specific targets and emit fluorescence. The biotin moiety binds strongly to avidin or streptavidin, allowing for the specific targeting of biomolecules. The TAMRA dye emits bright red fluorescence upon excitation, enabling the visualization and detection of the labeled biomolecules .

Comparison with Similar Compounds

Similar Compounds

    EZ-link psoralen-PEG3-biotin: Used for crosslinking DNA and RNA.

    Biotin-PEG-NHS: Used for biotinylation of proteins and other biomolecules.

    TAMRA-Azide-PEG-Biotin: Similar to TAMRA-PEG3-biotin but contains an azide group for click chemistry reactions.

Uniqueness

This compound is unique due to its combination of a fluorescent dye, a hydrophilic PEG spacer, and a biotin moiety. This combination allows for versatile applications in labeling, detection, and purification, making it a valuable tool in various fields of scientific research .

Properties

IUPAC Name

3',6'-bis(dimethylamino)-3-oxo-N-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]spiro[2-benzofuran-1,9'-xanthene]-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H54N6O9S/c1-48(2)28-10-13-32-35(24-28)57-36-25-29(49(3)4)11-14-33(36)43(32)31-12-9-27(23-30(31)41(52)58-43)40(51)45-16-18-55-20-22-56-21-19-54-17-15-44-38(50)8-6-5-7-37-39-34(26-59-37)46-42(53)47-39/h9-14,23-25,34,37,39H,5-8,15-22,26H2,1-4H3,(H,44,50)(H,45,51)(H2,46,47,53)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYKRFATNNMLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C(=O)O3)C7=C(O2)C=C(C=C7)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H54N6O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

831.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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